ethyl 2-{[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-({[3-OXO-1-BENZOTHIOPHEN-2(3H)-YLIDEN]METHYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[3-OXO-1-BENZOTHIOPHEN-2(3H)-YLIDEN]METHYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-oxo-1-benzothiophene-2(3H)-ylidene with ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate under specific reaction conditions such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[3-OXO-1-BENZOTHIOPHEN-2(3H)-YLIDEN]METHYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
ETHYL 2-({[3-OXO-1-BENZOTHIOPHEN-2(3H)-YLIDEN]METHYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of ETHYL 2-({[3-OXO-1-BENZOTHIOPHEN-2(3H)-YLIDEN]METHYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-AMINOBENZO[B]THIOPHENE-2-CARBOXYLATE: Another benzothiophene derivative with similar structural features.
ETHYL 2-(BENZOTHIOPHEN-2-YL)ACETATE: Shares the benzothiophene core but differs in the functional groups attached.
Uniqueness
ETHYL 2-({[3-OXO-1-BENZOTHIOPHEN-2(3H)-YLIDEN]METHYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C21H21NO3S2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
ethyl 2-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylideneamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H21NO3S2/c1-2-25-21(24)18-13-8-4-3-5-10-15(13)27-20(18)22-12-17-19(23)14-9-6-7-11-16(14)26-17/h6-7,9,11-12,23H,2-5,8,10H2,1H3/b22-12+ |
InChI Key |
FLMRGELUSNYHEA-WSDLNYQXSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)/N=C/C3=C(C4=CC=CC=C4S3)O |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)N=CC3=C(C4=CC=CC=C4S3)O |
Origin of Product |
United States |
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